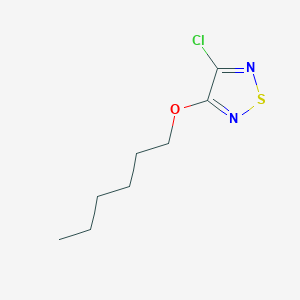![molecular formula C14H12N4 B14272131 6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine CAS No. 135853-34-8](/img/structure/B14272131.png)
6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is a heterocyclic compound that features a pyrazole ring attached to a bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine typically involves the condensation of pyrazole derivatives with bipyridine precursors. One common method includes the reaction of 6-bromomethyl-2,2’-bipyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or bipyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction could produce reduced bipyridine derivatives. Substitution reactions can lead to a variety of functionalized bipyridine-pyrazole compounds.
Applications De Recherche Scientifique
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole and bipyridine rings. This coordination can influence the electronic properties of the metal center, leading to catalytic activity or changes in reactivity.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination to metal ions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar to 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine but lacking the pyrazole moiety.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination environment but a different ring structure.
Pyrazole: A simple heterocyclic compound that forms the basis of the pyrazole moiety in 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine.
Uniqueness
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is unique due to the combination of the bipyridine and pyrazole rings, which provides a versatile coordination environment and potential for diverse chemical reactivity. This dual functionality makes it a valuable compound in various fields, from catalysis to materials science and medicinal chemistry.
Propriétés
Numéro CAS |
135853-34-8 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-(pyrazol-1-ylmethyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H12N4/c1-2-8-15-13(6-1)14-7-3-5-12(17-14)11-18-10-4-9-16-18/h1-10H,11H2 |
Clé InChI |
IRBJZIKZQGFVGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
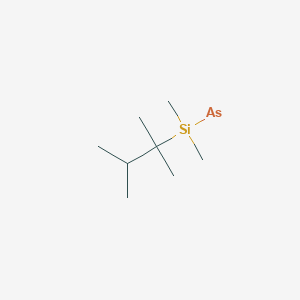
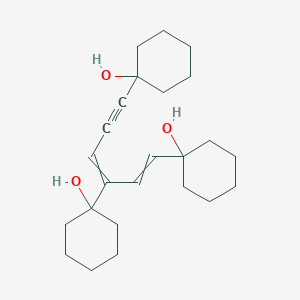

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
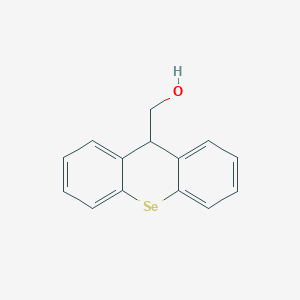
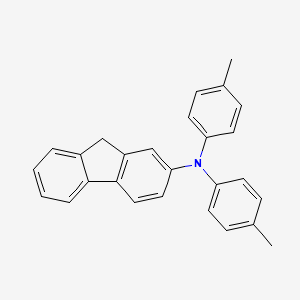
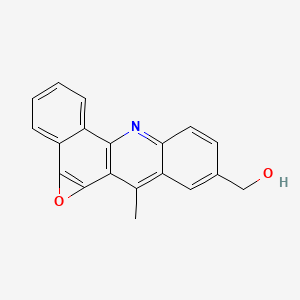
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)

